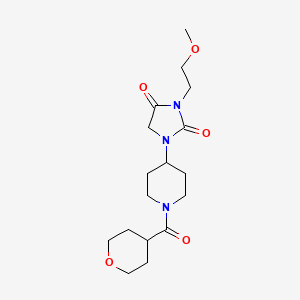
3-(2-methoxyethyl)-1-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyethyl)-1-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H27N3O5 and its molecular weight is 353.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic Activity
Research into imidazopyridine thiazolidine-2,4-diones, compounds related to the chemical structure of interest, has identified their potential in treating diabetes through hypoglycemic activity. These compounds have shown effectiveness in insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, indicating their relevance in diabetes management and treatment strategies (Oguchi et al., 2000).
Antimicrobial and Antifungal Activities
A series of thiazolidine-2,4-diones demonstrated significant antimicrobial and antifungal activities. These findings underline the potential of such compounds in developing new antibiotics and antifungal agents, which is crucial given the rising resistance to existing treatments (Prakash et al., 2011).
Molecular Synthesis and Design
The synthesis and design of imidazolidine-2,4-dione derivatives are areas of active research, contributing to the development of novel compounds with potential therapeutic applications. These studies involve innovative synthetic routes to create diverse structures, highlighting the versatility and significance of imidazolidine-2,4-diones in medicinal chemistry and drug design (Isbera et al., 2019).
Antioxidant Properties
Imidazolidine-2,4-dione derivatives have also been investigated for their antioxidant properties, showing promise in protecting against oxidative stress. This research suggests potential applications in treating diseases where oxidative damage plays a role, such as neurodegenerative diseases and cancer (Gouda, 2012).
Structural and Docking Studies
Structural analysis and docking studies of imidazolidine-2,4-dione derivatives have provided insights into their interactions with biological targets. This research is fundamental in drug development, allowing for the optimization of compounds for better efficacy and reduced toxicity (Okasha et al., 2022).
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-24-11-8-19-15(21)12-20(17(19)23)14-2-6-18(7-3-14)16(22)13-4-9-25-10-5-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDVUGQBIIVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
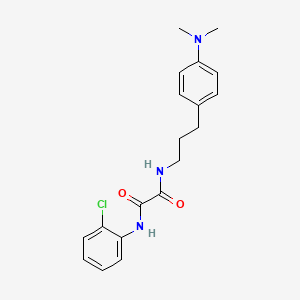
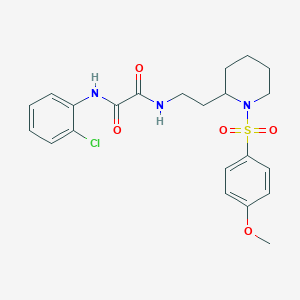

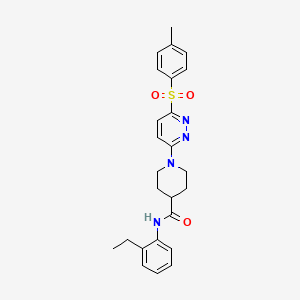
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)
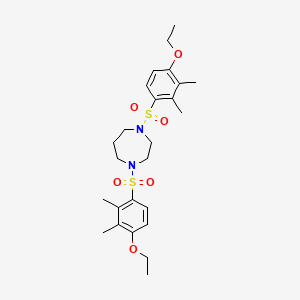

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
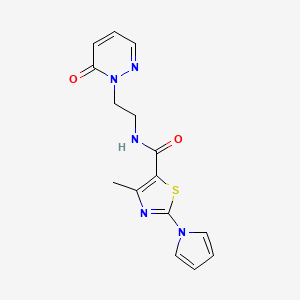
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)
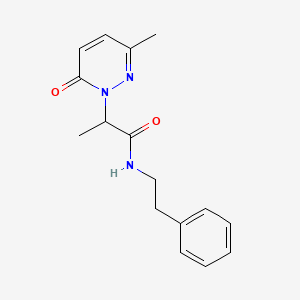

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
